molecular formula C13H16N4O B5852945 N-cyclopropyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea

N-cyclopropyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea

Cat. No. B5852945
M. Wt: 244.29 g/mol
InChI Key: UEMKTOWSJSKTJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a urea derivative that has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea involves the inhibition of various enzymes and proteins that are essential for the growth and survival of cancer cells, fungi, and bacteria. It has been shown to target specific pathways and receptors, leading to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects:
N-cyclopropyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis in cancer cells. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cellular processes.

Advantages and Limitations for Lab Experiments

The advantages of using N-cyclopropyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea in lab experiments include its high purity and yield, as well as its specificity in targeting certain enzymes and proteins. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the research on N-cyclopropyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea. One direction is to investigate its potential use in combination with other drugs for enhanced efficacy. Another direction is to study its effects on other types of cancer and diseases. Additionally, further studies are needed to determine its safety and toxicity in vivo and in clinical trials.

Synthesis Methods

The synthesis of N-cyclopropyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea involves the reaction of cyclopropyl isocyanate with 1,2-dimethyl-1H-benzimidazole-5-carboxylic acid, followed by the addition of a reducing agent such as sodium borohydride. This method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

N-cyclopropyl-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has been extensively studied for its potential applications in various fields. In the field of medicine, it has been investigated for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use as an antifungal and antibacterial agent.

properties

IUPAC Name

1-cyclopropyl-3-(1,2-dimethylbenzimidazol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-8-14-11-7-10(5-6-12(11)17(8)2)16-13(18)15-9-3-4-9/h5-7,9H,3-4H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMKTOWSJSKTJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)NC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-3-(1,2-dimethylbenzimidazol-5-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.